6-Hydroxyquinoline-5-carbaldehyde

Description

BenchChem offers high-quality 6-Hydroxyquinoline-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxyquinoline-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

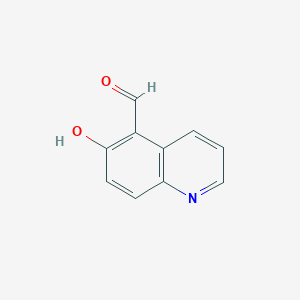

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVJXIJXRIXXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543848 | |

| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77717-71-6 | |

| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Storied Synthesis of 6-Hydroxyquinoline-5-carbaldehyde: A Technical Guide for the Modern Researcher

Abstract

6-Hydroxyquinoline-5-carbaldehyde stands as a pivotal scaffold in the annals of synthetic and medicinal chemistry. Its unique electronic and structural features, arising from the fusion of a phenol and a pyridine ring functionalized with a reactive aldehyde group, have rendered it a valuable precursor for a myriad of complex molecules, from targeted therapeutics to sophisticated chemosensors. This in-depth technical guide navigates the historical landscape of its discovery and delineates the evolution of its synthesis. We will dissect the seminal early methodologies and contrast them with contemporary, optimized protocols, providing researchers with a comprehensive understanding of the chemical causality underpinning each synthetic choice. This document is crafted to serve as a practical and insightful resource for scientists engaged in drug development and advanced chemical research, offering not just procedural details but also the strategic rationale essential for innovation.

Introduction: The Significance of the 6-Hydroxyquinoline-5-carbaldehyde Core

The quinoline framework is a cornerstone of heterocyclic chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] The introduction of a hydroxyl group and a carbaldehyde moiety at the 6- and 5-positions, respectively, imbues the core structure with a rich chemical personality. The hydroxyl group acts as a powerful directing group in electrophilic aromatic substitution and a key site for derivatization, while the aldehyde function serves as a versatile handle for constructing more complex molecular architectures through reactions such as Schiff base formation and aldol condensations.

This unique combination of functionalities has positioned 6-hydroxyquinoline-5-carbaldehyde as a critical intermediate in the synthesis of compounds with applications in diverse fields, including but not limited to:

-

Medicinal Chemistry: As a precursor to novel antimicrobial, anticancer, and anti-inflammatory agents.[1]

-

Materials Science: In the development of fluorescent probes and chemosensors for metal ion detection.

-

Agrochemicals: As a building block for innovative pesticides and herbicides.

This guide will provide a thorough exploration of the historical and contemporary synthetic routes to this invaluable compound, empowering researchers to make informed decisions in their own synthetic endeavors.

A Historical Perspective: The Genesis of 6-Hydroxyquinoline-5-carbaldehyde

The first documented synthesis of a 6-hydroxyquinoline carbaldehyde derivative is attributed to B. Bobranski in a 1932 publication in Journal für Praktische Chemie.[2] While the full experimental details of this pioneering work are not readily accessible in modern databases, its citation in subsequent literature underscores its significance as the foundational report in the field. Bobranski's work likely involved the direct formylation of 6-hydroxyquinoline, a reaction that has since been explored and optimized through various named reactions.

The primary challenge in the synthesis of 6-hydroxyquinoline-5-carbaldehyde lies in the regioselective introduction of the formyl group onto the electron-rich quinoline ring. The hydroxyl group at the 6-position is an ortho-, para-directing activator. Consequently, electrophilic substitution is favored at the 5- and 7-positions. The synthetic chemist's task is to control the reaction conditions to favor substitution at the desired 5-position.

Synthetic Strategies: A Comparative Analysis

The synthesis of 6-hydroxyquinoline-5-carbaldehyde is typically achieved through the electrophilic formylation of 6-hydroxyquinoline. The three most prominent methods for this transformation are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. Each of these methods offers distinct advantages and disadvantages in terms of yield, scalability, and reaction conditions.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is a classic method for the ortho-formylation of phenols.[3] It involves the reaction of a phenol with chloroform in the presence of a strong base, typically an alkali metal hydroxide. The reactive electrophile is dichlorocarbene (:CCl2), which is generated in situ.

Mechanism: The reaction proceeds through the deprotonation of the phenol to form a more nucleophilic phenoxide. The phenoxide then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis under the basic reaction conditions yields the aldehyde.

Caption: The Reimer-Tiemann reaction workflow.

Causality Behind Experimental Choices: The use of a strong base is critical for both the generation of the dichlorocarbene and the activation of the phenol. The choice of solvent and temperature can influence the ortho/para selectivity, although for many phenols, the ortho product is favored.

Limitations: The Reimer-Tiemann reaction is often plagued by low yields (typically 15-20%) and the formation of byproducts.[3] The harsh basic conditions can also be incompatible with sensitive functional groups.

The Duff Reaction

The Duff reaction, developed by James Cooper Duff, is another method for the ortho-formylation of phenols.[4] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often with glycerol or boric acid as a co-reagent.[5]

Mechanism: The reaction is believed to proceed through the formation of an iminium ion from the protonated HMTA. This electrophile then attacks the activated aromatic ring. Subsequent hydrolysis of the resulting benzylamine intermediate furnishes the aldehyde.

Caption: The Duff reaction workflow.

Causality Behind Experimental Choices: The acidic conditions are necessary to generate the electrophilic iminium species from HMTA. The use of glycerol and boric acid can help to moderate the reaction and improve yields. The reaction is typically carried out at elevated temperatures (150-160 °C).[5]

Advantages and Limitations: The Duff reaction often provides better yields than the Reimer-Tiemann reaction and is experimentally simpler to perform. However, yields can still be modest, and the high reaction temperatures can be a limitation for some substrates.[6]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃).[8]

Mechanism: The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that readily attacks the activated quinoline ring. The resulting iminium salt is then hydrolyzed during the workup to afford the aldehyde.

Caption: The Vilsmeier-Haack reaction workflow.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is generally milder than the Reimer-Tiemann and Duff reactions and often provides higher yields. The choice of solvent and the stoichiometry of the reagents can be optimized to maximize the yield and regioselectivity.

Experimental Protocols and Data

General Protocol for Vilsmeier-Haack Formylation of 6-Hydroxyquinoline

Materials:

-

6-Hydroxyquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of anhydrous DMF in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) dropwise.

-

Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add a solution of 6-hydroxyquinoline in anhydrous DCM to the Vilsmeier reagent mixture dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-hydroxyquinoline-5-carbaldehyde.

Self-Validation: The identity and purity of the synthesized 6-hydroxyquinoline-5-carbaldehyde should be confirmed by spectroscopic methods.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for 6-hydroxyquinoline-5-carbaldehyde, based on data for closely related compounds.[9]

| Spectroscopic Data | Description |

| ¹H NMR | The aldehyde proton (CHO) will appear as a singlet at approximately δ 10.0-10.5 ppm. Aromatic protons will be observed in the region of δ 7.0-9.0 ppm, with splitting patterns characteristic of the quinoline ring system. The hydroxyl proton (OH) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |

| ¹³C NMR | The aldehyde carbon will resonate at approximately δ 190-200 ppm. Aromatic carbons will be observed in the range of δ 110-160 ppm. |

| FTIR (cm⁻¹) | A strong carbonyl (C=O) stretch for the aldehyde will be present around 1680-1700 cm⁻¹. A broad O-H stretch will be observed in the region of 3200-3600 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1650 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) for C₁₀H₇NO₂ will be observed at m/z = 173.05. |

Conclusion and Future Outlook

The synthesis of 6-hydroxyquinoline-5-carbaldehyde has evolved from its early discovery to the application of more refined and efficient modern synthetic methods. While the Reimer-Tiemann and Duff reactions represent historically significant approaches, the Vilsmeier-Haack reaction has emerged as a more reliable and higher-yielding alternative for the preparation of this valuable intermediate.

As the demand for novel therapeutics and advanced materials continues to grow, the development of even more efficient, sustainable, and scalable syntheses of 6-hydroxyquinoline-5-carbaldehyde will remain an area of active research. Future efforts may focus on catalytic C-H activation or flow chemistry approaches to further streamline its production. A thorough understanding of the historical and contemporary synthetic landscape, as detailed in this guide, provides the essential foundation for such future innovations.

References

-

PubChem. 6-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. [Link]

- Bobranski, B. (1932). Über die 6-Oxy-chinolin-aldehyd-5 und einige von ihm abgeleitete 5,6-substituierte Chinolin-Derivate. Journal für Praktische Chemie, 134(1-7), 141-152.

- Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1987.

- Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of o-Hydroxyaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-195.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.

- Duff, J. C. (1941). A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547-550.

-

The ScholarShip at Western Kentucky University. The Duff Reaction: Researching A Modification. [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 1-10. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Allen Digital. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 4. Radical Transformations towards the Synthesis of Quinoline: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Poly (8-Hydroxyquinoline) Properties, Different Methods for Characterization, and New Applications for Different Uses: Review Article | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 9. 6-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 13560093 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure and conformation of 6-Hydroxyquinoline-5-carbaldehyde

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Hydroxyquinoline-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 6-Hydroxyquinoline-5-carbaldehyde (C₁₀H₇NO₂). As a member of the hydroxyquinoline family, this compound holds significant potential in medicinal chemistry and materials science. This document delves into its structural features, with a particular focus on the influential role of intramolecular hydrogen bonding. It further explores the molecule's conformational landscape, spectroscopic signatures, plausible synthetic routes, and prospective applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical sciences, offering both foundational knowledge and field-proven insights into the characterization and utilization of this important molecular scaffold.

Introduction: The Significance of the 6-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] When substituted with a hydroxyl group, these molecules, known as hydroxyquinolines, gain additional functionalities that enhance their chemical and biological profiles. 6-Hydroxyquinoline-5-carbaldehyde, the subject of this guide, is a derivative that combines the quinoline nucleus with hydroxyl and carbaldehyde groups in a critical ortho-positioning. This arrangement is not merely a structural curiosity; it dictates the molecule's planarity, electronic properties, and reactivity, largely through the formation of a strong intramolecular hydrogen bond. Understanding these fundamental characteristics is paramount for harnessing its potential as a precursor in the synthesis of novel therapeutic agents and functional materials.[3][4]

Molecular Structure and Intramolecular Interactions

The foundational aspect of understanding 6-Hydroxyquinoline-5-carbaldehyde lies in its molecular architecture. Its key identifiers are provided in Table 1.

| Identifier | Value |

| IUPAC Name | 6-hydroxyquinoline-5-carbaldehyde[5] |

| CAS Number | 77717-71-6[5] |

| Molecular Formula | C₁₀H₇NO₂[5] |

| Molecular Weight | 173.17 g/mol [5] |

| SMILES | C1=CC2=C(C=CC(=C2C=O)O)N=C1[5] |

The defining structural feature of 6-Hydroxyquinoline-5-carbaldehyde is the presence of a hydroxyl group at the C6 position and a carbaldehyde group at the C5 position of the quinoline ring. This ortho-arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde. This interaction creates a pseudo-six-membered ring, which significantly influences the molecule's overall geometry and properties. While a specific crystal structure for 6-Hydroxyquinoline-5-carbaldehyde is not publicly available, extensive studies on analogous o-hydroxyaryl aldehydes and a closely related crystal structure of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde confirm the presence and planarity-inducing nature of such intramolecular hydrogen bonds.[6]

Conformational Analysis and Rotational Dynamics

The conformation of 6-Hydroxyquinoline-5-carbaldehyde is primarily dictated by the orientation of the carbaldehyde group relative to the quinoline ring. The intramolecular hydrogen bond significantly restricts the free rotation around the C5-C(CHO) single bond. This results in two predominant planar conformers, which can be designated as syn and anti with respect to the relative orientation of the C=O and C6-O bonds.

Computational studies on similar aromatic aldehydes suggest that the rotational barrier between these conformers is significant, often in the range of 20-23 kcal/mol.[7] The transition state for this rotation involves the breaking of the intramolecular hydrogen bond, leading to a high-energy, non-planar conformation. The relative stability of the planar conformers is influenced by a delicate balance of steric and electronic effects.

Protocol 5.1: Synthesis via Vilsmeier-Haack Reaction

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool a solution of dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

Reaction with Substrate: To the Vilsmeier reagent prepared in step 1, add a solution of 6-hydroxyquinoline in DMF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product. Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

The reactivity of 6-Hydroxyquinoline-5-carbaldehyde is governed by its three functional groups: the nucleophilic hydroxyl group, the electrophilic carbaldehyde group, and the basic quinoline nitrogen. The aldehyde can undergo typical reactions such as oxidation, reduction, and condensation to form Schiff bases. The hydroxyl group can be alkylated or acylated, and the quinoline nitrogen can be protonated or coordinated to metal ions.

Potential Applications in Drug Development

The 8-hydroxyquinoline scaffold is well-established for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. [4]Similarly, 6-hydroxyquinoline derivatives have shown promise as antimicrobial agents. [8]The presence of the carbaldehyde group in 6-Hydroxyquinoline-5-carbaldehyde makes it a versatile intermediate for the synthesis of a wide range of derivatives, such as Schiff bases, which are known to possess a broad spectrum of biological activities. [9]The ability of the hydroxyquinoline moiety to chelate metal ions is also a key aspect of its biological activity, as this can interfere with essential metal-dependent enzymes in pathogens or cancer cells. Therefore, 6-Hydroxyquinoline-5-carbaldehyde represents a valuable starting point for the development of novel therapeutic agents.

Conclusion

6-Hydroxyquinoline-5-carbaldehyde is a molecule of significant interest due to its unique structural features and potential for further chemical modification. Its conformation is largely governed by a strong intramolecular hydrogen bond, which enforces a planar geometry and influences its spectroscopic and reactive properties. While a definitive crystal structure is yet to be reported, a comprehensive understanding of its molecular architecture can be achieved through comparative analysis with related compounds and computational modeling. The synthetic accessibility of this compound, coupled with the known biological activities of the hydroxyquinoline scaffold, positions 6-Hydroxyquinoline-5-carbaldehyde as a valuable building block for the design and synthesis of new molecules with potential applications in drug discovery and materials science.

References

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

-

6-Hydroxyquinoline-5-carbaldehyde. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Nycz, J. E., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(23), 7339. [Link]

-

Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634. [Link]

-

Faizi, M. S., et al. (2017). Crystal structure and DFT study of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 791–794. [Link]

-

Kryachko, I., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 594. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Journal of Computational Chemistry, 42(20), 1435-1451. [Link]

-

Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. (2009). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Al-Busafi, S. N., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4963. [Link]

-

The Cambridge Structural Database (CSD). (n.d.). CCDC. Retrieved January 27, 2026, from [Link]

-

DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Sundaraganesan, N., & Ilangovan, A. (2007). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(4), 969-977. [Link]

-

Kucuk, C. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 13(3), 269-282. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. 6-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 13560093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structure and DFT study of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]

- 8. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Schiff Bases from 6-Hydroxyquinoline-5-carbaldehyde: A Detailed Protocol for Pharmaceutical Research

Introduction: The Significance of Schiff Bases in Modern Drug Discovery

Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds with significant importance in medicinal chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, have made them a focal point in the development of novel therapeutic agents.[1][2] The imine bond is crucial for their biological activity, and their ability to form stable complexes with metal ions further expands their potential applications in catalysis and material science.[1]

This application note provides a detailed experimental procedure for the synthesis of Schiff bases derived from 6-hydroxyquinoline-5-carbaldehyde. The quinoline moiety is a key pharmacophore found in numerous clinically approved drugs, and its incorporation into Schiff base structures is a promising strategy for the discovery of new drug candidates. This protocol is designed for researchers and scientists in the field of drug development, offering a robust and reproducible method for synthesizing these valuable compounds.

The synthesis of the precursor, 6-hydroxyquinoline-5-carbaldehyde, is typically achieved through the Vilsmeier-Haack reaction, an efficient method for the formylation of electron-rich aromatic rings using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This reaction provides a reliable route to the starting aldehyde, which is the cornerstone of the subsequent Schiff base synthesis.

Reaction Mechanism and Workflow

The synthesis of a Schiff base from 6-hydroxyquinoline-5-carbaldehyde and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine product. The reaction is often catalyzed by a few drops of a weak acid.

Below is a generalized workflow for the synthesis and characterization of Schiff bases from 6-hydroxyquinoline-5-carbaldehyde.

Sources

step-by-step guide for metal complex synthesis using 6-Hydroxyquinoline-5-carbaldehyde

An In-Depth Guide to the Synthesis and Characterization of Metal Complexes Utilizing 6-Hydroxyquinoline-5-carbaldehyde and its Schiff Base Derivatives

For researchers, scientists, and professionals in drug development, 6-hydroxyquinoline and its derivatives represent a cornerstone class of ligands in coordination chemistry. Their capacity to form stable and biologically active metal complexes has made them invaluable tools in the pursuit of novel therapeutic agents and advanced materials.[1][2] This guide provides a detailed exploration of the synthesis of metal complexes derived from 6-Hydroxyquinoline-5-carbaldehyde, with a particular focus on its conversion to versatile Schiff base ligands prior to metal chelation. We will delve into the mechanistic rationale behind the synthetic steps, provide detailed protocols, and outline the essential characterization techniques required to validate the final products.

The unique structure of 6-Hydroxyquinoline-5-carbaldehyde offers a trifecta of reactive sites: the quinoline nitrogen, the phenolic hydroxyl group, and the aromatic aldehyde. While the nitrogen and deprotonated hydroxyl group are the primary coordination sites for metal ions[3][4], the aldehyde group provides a gateway for expanding the ligand framework through Schiff base condensation. This reaction with a primary amine yields an imine (-C=N-) linkage, creating a new, often polydentate, ligand with altered electronic properties and steric profile, thereby enabling fine-tuning of the resulting metal complex's biological activity and physical properties.[1][5]

Part 1: The Foundational Chemistry: From Ligand to Complex

The synthesis is typically a two-stage process: first, the formation of a Schiff base ligand, and second, the chelation of a metal ion.

The "Why" of Schiff Base Formation

The condensation reaction between the aldehyde group of 6-Hydroxyquinoline-5-carbaldehyde and a primary amine is a classic example of nucleophilic addition followed by dehydration.[6] This step is critical as it installs the imine nitrogen, which can act as an additional donor site for metal coordination. The choice of the primary amine is a key variable for tuning the properties of the final complex. Amines bearing additional functional groups (e.g., hydroxyls, carboxylates, or other heteroatoms) can increase the denticity of the ligand, leading to more stable, multidentate complexes. A mild acid catalyst, such as glacial acetic acid, is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[7]

The Principles of Metal Chelation

The coordination of a metal ion to the Schiff base ligand involves the formation of coordinate covalent bonds. The ligand acts as a Lewis base, donating electron pairs from its donor atoms (typically the quinoline nitrogen, the deprotonated hydroxyl oxygen, and the imine nitrogen) to the electron-deficient metal center (a Lewis acid).[8] The reaction is generally performed in a solvent like ethanol or methanol.[9] The addition of a base is often necessary to deprotonate the phenolic hydroxyl group, making the oxygen a stronger, anionic donor and promoting the formation of a stable chelate ring.[10][11] The stoichiometry of the reactants (metal-to-ligand ratio) will determine the final structure of the complex, which can range from mononuclear to polynuclear species.[12]

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative Schiff base and its subsequent metal complex.

Protocol 1: Synthesis of a Schiff Base Ligand

(Example: Condensation with 2-Aminophenol)

Objective: To synthesize a tridentate Schiff base ligand via the condensation of 6-Hydroxyquinoline-5-carbaldehyde and 2-Aminophenol.

Materials:

-

6-Hydroxyquinoline-5-carbaldehyde

-

2-Aminophenol

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.73 g (10 mmol) of 6-Hydroxyquinoline-5-carbaldehyde in 30 mL of absolute ethanol. Stir the solution gently and warm if necessary to achieve full dissolution.

-

Amine Addition: To this solution, add a solution of 1.09 g (10 mmol) of 2-aminophenol dissolved in 20 mL of absolute ethanol.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[7]

-

Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Maintain reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Precipitation and Cooling: After the reflux period, remove the flask from the heat source and allow it to cool slowly to room temperature. A precipitate of the Schiff base ligand should form. To maximize yield, cool the flask further in an ice bath for 30 minutes.[7]

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with two small portions of cold ethanol to remove any unreacted starting materials.

-

Drying: Air-dry the purified Schiff base ligand on the filter paper, then transfer it to a desiccator for complete drying.

Protocol 2: Synthesis of a Cu(II) Schiff Base Complex

Objective: To synthesize a copper(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

-

Synthesized Schiff Base Ligand

-

Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

-

Methanol or Ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Ligand Solution Preparation: Dissolve the dried Schiff base ligand (e.g., 2.64 g, 10 mmol) in 40 mL of warm methanol in a 100 mL round-bottom flask with stirring.[9]

-

Metal Salt Solution Preparation: In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 0.99 g, 5 mmol, for a 2:1 ligand-to-metal ratio) in 20 mL of methanol.

-

Complexation Reaction: Add the metal salt solution dropwise to the warm, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.[9]

-

Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the completion of the reaction.[10]

-

Isolation of the Complex: After cooling to room temperature, collect the precipitated metal complex by filtration.[11]

-

Purification: Wash the solid product thoroughly with methanol to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.[10]

-

Drying: Dry the purified metal complex in a vacuum oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator over a suitable drying agent.[10]

Part 3: Structural Elucidation and Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques is required.[12]

| Technique | Purpose | Expected Observations for a Schiff Base Complex |

| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹). Appearance of a new imine (C=N) stretch (~1600-1630 cm⁻¹). A shift in the C=N and phenolic C-O bands upon complexation. Appearance of new low-frequency bands corresponding to M-O and M-N bonds.[8] |

| ¹H NMR Spectroscopy | To confirm the ligand structure and chelation. | Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a new imine proton signal (~8-9 ppm). Disappearance of the phenolic -OH proton signal upon complexation, indicating deprotonation and coordination. Shifts in the positions of aromatic protons due to the influence of the metal ion.[12] |

| UV-Visible Spectroscopy | To study electronic transitions and infer geometry. | Intense bands in the UV region due to π→π* and n→π* transitions within the ligand. New bands in the visible region for transition metal complexes, corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are indicative of the complex's geometry (e.g., octahedral, square planar).[9] |

| Mass Spectrometry (ESI-MS) | To determine the molecular weight of the complex. | A molecular ion peak [M]⁺ or related fragments (e.g., [M+H]⁺) corresponding to the calculated molecular weight of the proposed complex structure.[12] |

| Elemental Analysis (C,H,N) | To determine the empirical formula. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula of the complex, confirming the metal-to-ligand stoichiometry.[11] |

| Molar Conductivity | To determine the electrolytic nature of the complex. | Low molar conductivity values in a suitable solvent (e.g., DMF) indicate a non-electrolytic nature, suggesting that any anions (e.g., chloride, acetate) are part of the coordination sphere or absent altogether.[12] |

Part 4: Visualizing the Synthesis and Workflow

Diagrams can effectively illustrate the chemical transformations and the overall experimental process.

Caption: Reaction scheme for the two-step synthesis of a metal complex.

Caption: Experimental workflow from synthesis to characterization.

Part 5: Applications and Future Directions

Metal complexes derived from quinoline-based Schiff bases are subjects of intense research due to their broad spectrum of biological activities.[1] They have shown promise as anticancer agents, often exhibiting enhanced cytotoxicity compared to the free ligands, potentially through mechanisms involving ROS generation and DNA interaction.[13] Furthermore, their antibacterial, antifungal, and antiviral properties make them attractive candidates for combating infectious diseases.[14] The ability to systematically modify both the quinoline core and the amine precursor allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation metal-based drugs.

References

- Benchchem. (n.d.). Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers.

- Taylor & Francis Online. (n.d.). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes.

- ACS Omega. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Publications.

- Baghdad Science Journal. (2007). Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions.

- CKT College. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview.

- ResearchGate. (2025). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes.

- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- ResearchGate. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.

- Inorganic Chemistry. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. ACS Publications.

- MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.

- Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.

- MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.

- CORE. (n.d.). Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde.

- Bibliomed. (n.d.). SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW.

- IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment.

- YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application.

Sources

- 1. ckthakurcollege.net [ckthakurcollege.net]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ionicviper.org [ionicviper.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Application Notes & Protocols: 6-Hydroxyquinoline-5-carbaldehyde in Fluorescent Sensor Development

An In-Depth Technical Guide

Introduction: The Unique Potential of 6-Hydroxyquinoline-5-carbaldehyde

6-Hydroxyquinoline-5-carbaldehyde is a heterocyclic aromatic compound that has emerged as a powerful and versatile scaffold in the design of fluorescent chemosensors.[1][2] Its utility stems from a unique combination of intrinsic photophysical properties and a strategically positioned reactive aldehyde group. The core quinoline structure is a well-established fluorophore, but the presence of the hydroxyl group ortho to the ring nitrogen introduces complex and highly sensitive excited-state dynamics, notably the potential for Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] This process, where a proton is transferred from the hydroxyl group to the quinoline nitrogen upon photoexcitation, is exquisitely sensitive to the molecule's microenvironment, including pH, solvent polarity, and, most importantly, the presence of analytes.[2][3]

The aldehyde functional group at the 5-position serves as a versatile chemical handle, allowing for the straightforward synthesis of more complex sensor molecules, most commonly through the formation of Schiff bases.[4] This modular design strategy allows researchers to couple the environmentally sensitive fluorophore of 6-hydroxyquinoline with a wide array of analyte recognition moieties, creating tailored sensors for specific targets like metal ions and anions. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for leveraging 6-Hydroxyquinoline-5-carbaldehyde in modern fluorescent sensor development.

Core Sensing Mechanisms: From Quenched to "Turn-On" Fluorescence

The design of sensors based on this scaffold primarily exploits two key photophysical mechanisms: Chelation-Enhanced Fluorescence (CHEF) and the modulation of ESIPT.

-

Chelation-Enhanced Fluorescence (CHEF): Many quinoline derivatives are inherently weakly fluorescent due to processes like photoinduced electron transfer (PET) or C=N isomerization in Schiff base derivatives, which provide non-radiative decay pathways for the excited state.[5] Upon chelation with a target metal ion, the sensor molecule forms a rigid, planar complex. This structural rigidity restricts intramolecular rotations and vibrations, effectively blocking the non-radiative decay channels. As a result, the molecule is forced to release its energy radiatively, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[4][6]

-

Modulation of Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process in 6-hydroxyquinoline derivatives results in a tautomeric form with a distinct, large Stokes shift emission.[3] When an analyte binds to the hydroxyl and quinoline nitrogen sites, it can inhibit this proton transfer process. This inhibition prevents the formation of the tautomer, causing the fluorescence to either decrease or shift to a shorter wavelength corresponding to the emission of the original (enol) form. This change in the emission profile provides a ratiometric or "turn-off" signal for analyte detection.

The interplay of these mechanisms allows for the rational design of sensors with high sensitivity and selectivity for a diverse range of analytes.

Caption: General synthesis of a Schiff base sensor.

Case Study: Aluminum (Al³⁺) Detection

A number of sensors derived from 8-hydroxyquinoline carbaldehyde (a close isomer) have demonstrated high selectivity for Al³⁺. [4]A Schiff base sensor, when unbound, is typically in a flexible conformation and exhibits weak fluorescence. Upon the addition of Al³⁺, the ion coordinates with the phenoxy oxygen, the imine nitrogen, and the quinoline nitrogen. This forms a rigid 1:1 complex, leading to a significant "turn-on" fluorescent response due to the CHEF mechanism. [4][7]Such sensors have achieved detection limits well below the World Health Organization (WHO) guidelines for aluminum in drinking water (7.41 µM), highlighting their practical applicability. [7]

| Parameter | Sensor Performance Data (Representative) | Source |

|---|---|---|

| Analyte | Aluminum (Al³⁺) | [4][7] |

| Response Type | Fluorescence "Turn-On" | [4] |

| Detection Limit (LOD) | 0.1 µM - 1 µM | [4][7] |

| Binding Stoichiometry | 1:1 (Sensor:Al³⁺) | [7] |

| Solvent/Medium | Aqueous / Mixed aqueous-organic | [4][7]|

Protocols for Sensor Development and Evaluation

Protocol 1: Synthesis of a Representative Schiff Base Sensor

Objective: To synthesize a fluorescent sensor via Schiff base condensation of 6-Hydroxyquinoline-5-carbaldehyde and benzohydrazide.

Materials:

-

6-Hydroxyquinoline-5-carbaldehyde (1.0 mmol)

-

Benzohydrazide (1.0 mmol)

-

Absolute Ethanol (25 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for filtration and recrystallization

Procedure:

-

Dissolve 6-Hydroxyquinoline-5-carbaldehyde (173 mg, 1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir until fully dissolved.

-

Add benzohydrazide (136 mg, 1.0 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (~80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

A solid precipitate should form. If not, reduce the solvent volume under vacuum.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final sensor.

-

Self-Validation: Confirm the structure of the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Spectroscopic Evaluation of the Sensor for Al³⁺ Detection

Objective: To characterize the photophysical response of the synthesized sensor towards Al³⁺ and determine its selectivity and sensitivity.

Materials & Instrumentation:

-

Fluorometer and UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Synthesized sensor stock solution (1.0 mM in DMSO)

-

Al³⁺ stock solution (10 mM in deionized water, from AlCl₃)

-

Stock solutions of various interfering metal ions (10 mM, e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Zn²⁺)

-

Buffer solution (e.g., HEPES, pH 7.4)

Procedure:

-

Preparation of Working Solutions:

-

Prepare a 10 µM working solution of the sensor by diluting the DMSO stock solution in the desired buffer/solvent mixture (e.g., HEPES buffer with 1% DMSO). Causality: DMSO is used to dissolve the organic sensor, but its final concentration is kept low to minimize solvent effects in the aqueous buffer, mimicking physiological conditions.

-

-

Fluorescence Titration:

-

Place 2 mL of the 10 µM sensor solution into a cuvette.

-

Record the initial fluorescence emission spectrum (e.g., Ex: 410 nm, Em: 450-650 nm).

-

Incrementally add small aliquots of the Al³⁺ stock solution (e.g., 2 µL additions, corresponding to 0.1, 0.2, 0.3... equivalents).

-

After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.

-

Continue until the fluorescence intensity reaches a plateau. Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.

-

-

Selectivity (Competition) Experiment:

-

Prepare a series of cuvettes, each containing 2 mL of the 10 µM sensor solution.

-

To each cuvette, add a significant excess (e.g., 10 equivalents) of a different potential interfering metal ion. Record the fluorescence spectrum.

-

Next, to this same mixture, add the target analyte, Al³⁺ (e.g., 2 equivalents). Record the spectrum again.

-

Trustworthiness Check: A highly selective sensor will show a significant fluorescence change only upon the addition of Al³⁺, with minimal response to other ions.

-

-

Determination of Detection Limit (LOD):

-

Record the fluorescence spectra of 10-15 blank samples (sensor solution only).

-

Calculate the standard deviation (σ) of the blank measurements.

-

Perform a linear fit of the initial portion of the fluorescence titration curve (Intensity vs. [Al³⁺]). The slope of this line is K.

-

Calculate the LOD using the formula: LOD = 3σ / K . This value represents the lowest concentration of the analyte that can be reliably distinguished from the blank.

-

Caption: Experimental workflow for sensor development.

Conclusion and Future Outlook

6-Hydroxyquinoline-5-carbaldehyde stands as a cornerstone building block for the development of fluorescent chemosensors. Its favorable photophysical properties, combined with its synthetic accessibility, enable the creation of sensitive and selective probes for a wide array of biologically and environmentally relevant analytes. The straightforward Schiff base chemistry allows for modular design, where the recognition unit can be fine-tuned to achieve desired specificity. Future research will likely focus on developing sensors with enhanced water solubility for in-vivo applications, two-photon absorption capabilities for deeper tissue imaging, and multi-analyte detection systems built upon this versatile quinoline scaffold.

References

- A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. (2023). PubMed Central.

- 8-Hydroxyquinoline-5-carbaldehyde Schiff-base as a highly selective and sensitive Al3+ sensor in weak acid aqueous medium. (2025). ResearchGate.

- Kim, C., et al. (2014). A new multifunctional Schiff base as fluorescence sensor for Al3+ and colorimetric sensor for CN- in aqueous media. Dalton Transactions.

- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). MDPI.

- Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate.

- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). MDPI.

- 6-Hydroxyquinoline-5-carbaldehyde. (n.d.). PubChem.

- An In-depth Technical Guide to the Fluorescence Properties of 6-Hydroxyquinoline. (n.d.). BenchChem.

- Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). PMC - NIH.

- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications. (2025). Arabian Journal of Chemistry.

Sources

- 1. 6-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 13560093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Use of 6-Hydroxyquinoline-5-carbaldehyde Derivatives as Antibacterial Agents

Introduction: A New Scaffold in the Fight Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents.[1] Historically, quinoline-based compounds have been a rich source of potent antimicrobial drugs, with fluoroquinolones being a prominent example.[1][2] The core quinoline structure is a "privileged scaffold" in medicinal chemistry, amenable to diverse chemical modifications that can tune its biological activity.[3]

Within this class, derivatives of 8-hydroxyquinoline have demonstrated a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[3][4][5] This has led researchers to explore other hydroxylated quinoline scaffolds as potential starting points for new drug discovery campaigns. This document focuses on a promising, yet less explored, scaffold: 6-Hydroxyquinoline-5-carbaldehyde . The strategic placement of the hydroxyl and carbaldehyde groups on the quinoline ring offers unique opportunities for chemical derivatization, creating libraries of compounds with potentially novel mechanisms of action or improved efficacy against resistant bacterial strains.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and characterization of 6-Hydroxyquinoline-5-carbaldehyde derivatives as potential antibacterial agents. The protocols herein are designed to be self-validating and are grounded in established microbiological and pharmacological principles.

Synthesis of 6-Hydroxyquinoline-5-carbaldehyde Derivatives

The synthesis of a diverse library of derivatives is the foundational step in exploring the potential of the 6-Hydroxyquinoline-5-carbaldehyde scaffold. A common and versatile approach involves a multi-step synthesis that allows for the introduction of various functional groups to probe structure-activity relationships (SAR). A generalized synthetic pathway is outlined below.

General Synthetic Protocol: A Representative Example

A robust method for preparing the quinoline core is the Skraup-Doebner-von Miller reaction or similar cyclization strategies. The following is a representative, generalized protocol for the synthesis of a substituted 6-hydroxyquinoline, followed by formylation at the 5-position.

-

Synthesis of the 6-Hydroxyquinoline Core:

-

In a round-bottom flask, combine a p-aminophenol derivative (1 equivalent), glycerol (3 equivalents), and a suitable acid catalyst such as sulfuric acid.

-

Add an oxidizing agent, such as arsenic pentoxide or the nitrobenzene corresponding to the starting aniline.

-

Heat the mixture cautiously under reflux for several hours (e.g., 4-6 hours). The reaction is often vigorous and requires careful temperature control.

-

After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the crude 6-hydroxyquinoline derivative by recrystallization or column chromatography.[6]

-

-

Formylation at the 5-Position (Vilsmeier-Haack Reaction):

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

-

Add the synthesized 6-hydroxyquinoline derivative to the Vilsmeier reagent.

-

Heat the reaction mixture (e.g., 60-80°C) for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the 6-Hydroxyquinoline-5-carbaldehyde derivative.

-

Collect the solid by filtration and purify by recrystallization.

-

-

Derivatization of the Carbaldehyde:

-

The carbaldehyde group is a versatile handle for creating a wide array of derivatives, such as Schiff bases, by reacting it with various primary amines.

-

Dissolve the 6-Hydroxyquinoline-5-carbaldehyde derivative in a suitable solvent (e.g., ethanol).

-

Add the desired primary amine (1 equivalent) and a catalytic amount of acid (e.g., acetic acid).

-

Reflux the mixture for 2-4 hours.

-

The resulting Schiff base derivative often precipitates upon cooling and can be purified by recrystallization.

-

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for producing a library of 6-Hydroxyquinoline-5-carbaldehyde derivatives.

Proposed Mechanism of Antibacterial Action

The established mechanism for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for managing DNA supercoiling, a critical process during DNA replication, repair, and transcription.[9][10] By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot re-ligate it, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[7][8]

It is hypothesized that 6-Hydroxyquinoline-5-carbaldehyde derivatives exert their antibacterial effects through a similar mechanism. The planar quinoline ring can intercalate into the bacterial DNA, while various substituents can interact with the enzyme pockets, enhancing binding affinity and inhibitory activity. Additionally, some quinoline derivatives have been shown to disrupt the integrity of the bacterial cell membrane, suggesting a potential multi-target mechanism of action.[2]

Mechanism of Action Diagram

Caption: Proposed mechanism of action for 6-Hydroxyquinoline-5-carbaldehyde derivatives targeting bacterial DNA replication.

Protocols for In Vitro Antibacterial Evaluation

A systematic evaluation of the antibacterial properties of newly synthesized compounds is crucial. The following protocols describe standard assays for determining the potency and spectrum of activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The broth microdilution method is a gold-standard, quantitative technique.[11][13]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB.

-

Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]

-

-

Compound Dilution:

-

In the first column of a 96-well plate, add 200 µL of the test compound at its highest desired concentration.

-

Add 100 µL of MHB to all other wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-24 hours.[11]

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

-

MIC Determination Workflow

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibitory) activity.

Procedure:

-

Perform an MIC test as described above.

-

From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]

MBC Determination Workflow

Caption: Workflow for the determination of Minimum Bactericidal Concentration (MBC) following an MIC assay.

Protocol 3: Anti-Biofilm Activity Assay

Bacterial biofilms are a major cause of persistent and chronic infections.[16] This protocol uses crystal violet staining to quantify the ability of a compound to inhibit biofilm formation.[17]

Materials:

-

96-well flat-bottomed microtiter plates

-

Tryptic Soy Broth (TSB) or other biofilm-promoting medium

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well plate as described for the MIC assay.

-

Add the prepared bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to each well.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

-

Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Add 200 µL of 30% acetic acid to each well to solubilize the stain from the biofilm.[18]

-

Read the absorbance at 595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Anti-Biofilm Assay Workflow

Caption: Step-by-step workflow for the crystal violet anti-biofilm assay.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 6-Hydroxyquinoline-5-carbaldehyde scaffold is key to optimizing antibacterial potency. SAR studies help identify which chemical features are critical for activity.[2][19] For example, adding electron-withdrawing groups (like chlorine) or lipophilic moieties can influence cell penetration and target binding.[4] All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Data Summary for 6-Hydroxyquinoline-5-carbaldehyde Derivatives

| Compound ID | R-Group on Schiff Base Nitrogen | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus |

| HQ-001 | Phenyl | 16 | 64 | 32 |

| HQ-002 | 4-Chlorophenyl | 8 | 32 | 16 |

| HQ-003 | 4-Methoxyphenyl | 32 | >128 | 64 |

| HQ-004 | Cyclohexyl | 64 | >128 | >128 |

| Ciprofloxacin | (Reference) | 0.5 | 0.015 | 1 |

Cytotoxicity and Safety Evaluation

A crucial aspect of drug development is ensuring that a compound is selectively toxic to bacteria without harming host cells.[20] Cytotoxicity assays are essential for determining the therapeutic window of a potential antibacterial agent.[21]

Protocol 4: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[21]

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 24-48 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm. A decrease in absorbance compared to untreated cells indicates cytotoxicity.

-

Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[22]

Cytotoxicity Testing Workflow

Caption: General workflow for assessing compound cytotoxicity using the MTT assay.

Conclusion

The 6-Hydroxyquinoline-5-carbaldehyde scaffold represents a promising starting point for the development of novel antibacterial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural similarity to known quinolone antibiotics suggests a potent mechanism of action. By employing the systematic protocols for synthesis, antibacterial evaluation, and cytotoxicity testing outlined in these application notes, researchers can efficiently identify and optimize lead compounds, contributing to the critical effort to combat antimicrobial resistance.

References

-

Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. National Institutes of Health. Available at: [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

-

ResearchGate. (2025). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives | Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 6-Hydroxyquinoline-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. National Institutes of Health. Available at: [Link]

-

MDPI. (n.d.). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Available at: [Link]

-

Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of Quinolone Action and Resistance. National Institutes of Health. Available at: [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]

-

Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. National Institutes of Health. Available at: [Link]

-

BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. Available at: [Link]

-

ACS Publications. (2023). In Silico Molecular Docking Analysis, Cytotoxicity, and Antibacterial Activities of Constituents of Fruits of Cucumis dipsaceus. American Chemical Society. Available at: [Link]

-

ResearchGate. (2025). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of action of and resistance to quinolones. National Institutes of Health. Available at: [Link]

-

U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

-

Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

-

ResearchGate. (n.d.). The mechanism of action of antibacterial (fluoro)quinolones. Available at: [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

-

Journal of Visualized Experiments. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Available at: [Link]

-

Journal of Visualized Experiments. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Available at: [Link]

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. Available at: [Link]

-

National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health. Available at: [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. Available at: [Link]

-

Queen's University Belfast. (2019). Biofilms: Novel Strategies Based on Antimicrobial Peptides. Available at: [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

-

MDPI. (n.d.). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Available at: [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

-

ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Available at: [Link]

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. protocols.io [protocols.io]

- 14. bmglabtech.com [bmglabtech.com]

- 15. microchemlab.com [microchemlab.com]

- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6-Hydroxyquinoline-5-carbaldehyde as a Pivotal Precursor in the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of 6-Hydroxyquinoline-5-carbaldehyde

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antimalarial, anticancer, anti-inflammatory, and antibacterial domains.[1][2][3][4] Its rigid, planar structure and ability to intercalate with biological macromolecules make it a "privileged scaffold" in drug design. Within this important class of compounds, 6-hydroxyquinoline-5-carbaldehyde emerges as a uniquely versatile and powerful building block for the synthesis of complex, fused heterocyclic systems.

The strategic placement of three key functional groups—the quinoline nitrogen, a hydroxyl group, and an aldehyde—within a compact ortho-relationship (phenolic hydroxyl ortho to the aldehyde) endows this molecule with a distinctive reactivity profile. The aldehyde provides a reactive handle for condensation and multicomponent reactions, while the hydroxyl group can act as an intramolecular nucleophile, facilitating cyclization events to form novel oxygen-containing rings. This application note provides an in-depth guide to leveraging the unique chemistry of 6-hydroxyquinoline-5-carbaldehyde, presenting detailed protocols and the scientific rationale behind the synthetic strategies.

Physicochemical Profile

A clear understanding of the starting material is fundamental. The key properties of 6-hydroxyquinoline-5-carbaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-hydroxyquinoline-5-carbaldehyde | PubChem[5] |

| Molecular Formula | C₁₀H₇NO₂ | PubChem[5] |

| Molecular Weight | 173.17 g/mol | PubChem[5] |

| CAS Number | 77717-71-6 | PubChem[5] |

| Appearance | (Typically) Yellow to brown solid | - |

| SMILES | C1=CC2=C(C=CC(=C2C=O)O)N=C1 | PubChem[5] |

Synthetic Pathways and Experimental Protocols